molecular formula C9H8ClI B2433837 5-Chloro-6-iodo-2,3-dihydro-1H-indene CAS No. 858224-83-6

5-Chloro-6-iodo-2,3-dihydro-1H-indene

Cat. No.: B2433837
CAS No.: 858224-83-6
M. Wt: 278.52
InChI Key: QCTVGMYHFMZNLH-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8ClI It is a derivative of indene, a bicyclic hydrocarbon, and features both chlorine and iodine substituents on its aromatic ring

Scientific Research Applications

5-Chloro-6-iodo-2,3-dihydro-1H-indene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-iodo-2,3-dihydro-1H-indene typically involves halogenation reactions. One common method is the sequential halogenation of 2,3-dihydro-1H-indene. The process begins with the chlorination of 2,3-dihydro-1H-indene to introduce the chlorine atom at the 5-position. This is followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodo-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce ketones or carboxylic acids .

Comparison with Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-indene
  • 6-Iodo-2,3-dihydro-1H-indene
  • 5-Bromo-6-iodo-2,3-dihydro-1H-indene

Comparison: 5-Chloro-6-iodo-2,3-dihydro-1H-indene is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

5-chloro-6-iodo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTVGMYHFMZNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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